1,2,4-Oxadiazole Regioisomer Lipophilicity Advantage vs. 1,3,4-Oxadiazole Isomers
The 1,2,4-oxadiazole ring present in the target compound confers approximately one order of magnitude (~10×) higher lipophilicity (logD) compared to matched 1,3,4-oxadiazole regioisomers. This was demonstrated by Boström et al. (2012) through systematic matched-pair analysis of 148 compound pairs in the AstraZeneca collection, where 'in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D), as compared to its isomeric partner' [1]. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-isomer [1]. For this specific compound, the 1,2,4-oxadiazole architecture thus inherently biases the scaffold toward higher membrane permeability at the potential cost of increased hERG risk—a trade-off not present in 1,3,4-oxadiazole-based building blocks.
| Evidence Dimension | Lipophilicity (logD) — regioisomer comparison |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole scaffold; computed LogP = 3.50 |
| Comparator Or Baseline | 1,3,4-oxadiazole regioisomer matched pairs; systematically ~10× lower logD across 148 pairs [1] |
| Quantified Difference | Approximately one order of magnitude (~1 logD unit) higher lipophilicity for 1,2,4-oxadiazole vs. 1,3,4-oxadiazole [1] |
| Conditions | Matched molecular pair analysis of AstraZeneca compound collection; logD measured chromatographically [1] |
Why This Matters
When procuring oxadiazole building blocks for CNS or intracellular target programs, the 1,2,4-regioisomer's intrinsically higher lipophilicity must be accounted for—substituting a 1,3,4-oxadiazole analog will yield systematically different permeability and off-target profiles.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012 Mar 8;55(5):1817-30. doi: 10.1021/jm2013248. PMID: 22185670. View Source
